![molecular formula C₂₀H₃₀N₂O₇ B1139913 N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine CAS No. 35978-96-2](/img/structure/B1139913.png)

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves several key steps, including the protection of functional groups, activation and coupling of sugar moieties, and the specific introduction of the epsilon-benzyloxycarbonylamino caproyl group. For example, Blumberg et al. (1972) demonstrated a method where N-(ε- Aminocaproyl)-β- L - fucopyranossylamine was synthesized and linked covalently to an agarose resin, showcasing the compound's applicability in isolating L-fucose-binding proteins through affinity chromatography (Blumberg, Hildesheim, Yariv, & Wilson, 1972).

Molecular Structure Analysis

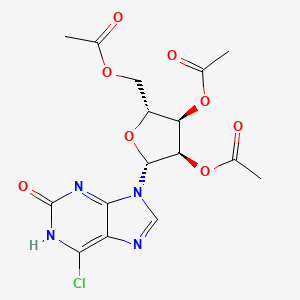

The molecular structure of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is characterized by its unique functional groups, including the benzyloxycarbonyl protecting group and the caproyl linker, which are crucial for its biological activity. This structure facilitates its interaction with specific enzymes and binding proteins, making it a valuable probe in structural biology studies.

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly in the context of enzyme assays and protein binding studies. For instance, it has been utilized to assay beta-galactosidase activity in biological samples, as shown by Schreuder and Welling (1983), who used a related epsilon-N-1-(1-deoxylactulosyl)-L-lysine substrate for this purpose (Schreuder & Welling, 1983).

Aplicaciones Científicas De Investigación

1. Synthesis of Amphiphilic and Cationic Degradable Polymers

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been utilized in the synthesis of novel degradable polymers. These polymers, known as poly(epsilon-caprolactone)-g-poly(L-lysine) (PCL-g-PlL) copolymers, are synthesized through grafting methods applied to macropolycarbanionic derivatives of PCL. These copolymers are amphiphilic, cationic, water-soluble, and can form micelle-like nanometric objects, indicating potential applications in biomedicine and drug delivery systems (Nottelet et al., 2007).

2. Glycosidase Inhibition

Chemical modification of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine derivatives has led to the development of potent glycosidase inhibitors. These compounds have demonstrated significant inhibition against enzymes like beta-galactosidase and beta-glucosidase. These inhibitors could potentially serve as lead compounds for the development of new drugs or therapeutic agents (Ogawa et al., 2003).

3. Development of Glycosidase Inhibitors

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been foundational in the advancement of glycosidase inhibitors. These compounds, including 5a-carba-alpha-D-glucopyranosylamine and analogous compounds, have been utilized as potent alpha-glucosidase inhibitors. Their significant inhibitory activity and the structure-activity relationships established around these compounds make them valuable for medical applications and drug development (Ogawa & Kanto, 2009).

4. Synthesis of Amine-Terminated Polymers

The molecule has been used in the synthesis of amine-terminated polymers like poly(ethylene oxide) and poly(epsilon-caprolactone). These polymers have applications in various fields including biotechnology and pharmaceuticals, where they can be used as drug carriers or in the construction of tissue scaffolding (Lu et al., 2002).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHPQXZYOTUIEH-QDGOWHKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747123 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine | |

CAS RN |

35978-96-2 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)